molecular formula C25H28N2O6 B5031685 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5031685
M. Wt: 452.5 g/mol
InChI Key: YBNWXNZGCWIDPL-UHFFFAOYSA-N
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Description

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a molecular formula of C23H24N2O5 and a molecular weight of 408.447 g/mol . This compound is characterized by its unique structure, which includes a diazinane trione core and multiple ether linkages. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diazinane trione core: This involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.

    Introduction of the phenyl groups: This step involves the use of phenol derivatives, which are reacted with the diazinane trione core to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-5-31-21-15-16(14-19-22(28)26-24(30)27-23(19)29)6-11-20(21)33-13-12-32-18-9-7-17(8-10-18)25(2,3)4/h6-11,14-15H,5,12-13H2,1-4H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNWXNZGCWIDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCCOC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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